S-3,4-Difluorophenylthioacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-3,4-Difluorophenylthioacetate: is an organic compound that belongs to the class of thioesters It is characterized by the presence of a thioacetate group attached to a phenyl ring substituted with fluorine atoms at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-3,4-Difluorophenylthioacetate typically involves the reaction of 3,4-difluorophenol with thioacetic acid in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: S-3,4-Difluorophenylthioacetate can undergo various chemical reactions, including:
Oxidation: The thioacetate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phenylthioacetates depending on the nucleophile used.
Scientific Research Applications
Chemistry: S-3,4-Difluorophenylthioacetate is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is used to study the effects of fluorine substitution on the activity of various biomolecules. It can be incorporated into peptides or proteins to investigate their structure-function relationships.
Medicine: The compound has potential applications in medicinal chemistry as a precursor for the synthesis of pharmaceuticals. Fluorine-containing compounds are known for their enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of S-3,4-Difluorophenylthioacetate is primarily related to its ability to interact with various molecular targets through its thioacetate and fluorine groups. The thioacetate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, affecting the overall binding affinity and specificity of the compound.
Comparison with Similar Compounds
3,4-Difluorophenylacetate: Lacks the sulfur atom, making it less reactive in certain chemical reactions.
3,4-Difluorothiophenol: Contains a thiol group instead of a thioacetate group, leading to different reactivity and applications.
3,4-Difluorophenylthioacetic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Uniqueness: S-3,4-Difluorophenylthioacetate is unique due to the presence of both fluorine atoms and a thioacetate group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. The fluorine atoms enhance the compound’s stability and bioavailability, while the thioacetate group provides a reactive site for further chemical modifications.
Properties
IUPAC Name |
S-(3,4-difluorophenyl) ethanethioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2OS/c1-5(11)12-6-2-3-7(9)8(10)4-6/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGWQUNQUKHMOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1=CC(=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.